molecular formula C10H12BrNOS B13219930 1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one

1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13219930
M. Wt: 274.18 g/mol
InChI Key: WMMNSERZXQBTPV-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound with a molecular formula of C10H12BrNOS and a molecular weight of 274.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an imino-thiolanone structure, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-bromobenzaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired thiolanone structure. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(3-bromophenyl)iminothiolane 1-oxide

InChI

InChI=1S/C10H12BrNOS/c11-9-4-3-5-10(8-9)12-14(13)6-1-2-7-14/h3-5,8H,1-2,6-7H2

InChI Key

WMMNSERZXQBTPV-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC(=CC=C2)Br)(=O)C1

Origin of Product

United States

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